

Rilematovir Formulation for Laboratory Experiments: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilematovir (also known as JNJ-53718678) is an investigational, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2][3] By binding to the F protein on the surface of the virus, **rilematovir** prevents the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby inhibiting viral entry into the host cell.[2][3] **Rilematovir** has demonstrated antiviral activity against both RSV-A and RSV-B subtypes in vitro.[2] This document provides detailed application notes and protocols for the formulation and experimental use of **rilematovir** in a laboratory setting.

Physicochemical Properties and Formulation In Vitro Formulation

For in vitro experiments, **rilematovir** can be prepared as a stock solution in dimethyl sulfoxide (DMSO).

Materials:

- Rilematovir powder
- Anhydrous DMSO



- Sterile, nuclease-free microcentrifuge tubes
- Vortex mixer

Protocol for Preparing a 10 mM Stock Solution:

- **Rilematovir** has a molecular weight of 500.92 g/mol .[1] To prepare a 10 mM stock solution, weigh out 5.01 mg of **rilematovir** powder.
- Add 1 mL of anhydrous DMSO to the powder.
- Vortex the solution thoroughly until the powder is completely dissolved. The solubility of rilematovir in DMSO is 16 mg/mL (31.94 mM).[1]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[1]

Note: When preparing working dilutions for cell-based assays, the final concentration of DMSO should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

In Vivo Formulation (for preclinical animal studies)

For oral administration in animal models, **rilematovir** can be formulated as a suspension. A common vehicle for oral suspensions is a mixture of 0.5% carboxymethylcellulose (CMC) and 0.25% Tween 80 in sterile water.

Materials:

- Rilematovir powder
- Carboxymethylcellulose (CMC), low viscosity
- Tween 80
- Sterile, distilled water
- Mortar and pestle or homogenizer



· Stir plate and magnetic stir bar

Protocol for Preparing a 1 mg/mL Oral Suspension:

- Prepare the vehicle by dissolving 0.5 g of CMC and 0.25 mL of Tween 80 in 100 mL of sterile, distilled water. Stir overnight to ensure complete dissolution.
- Weigh the required amount of rilematovir powder. For a 1 mg/mL suspension, use 10 mg of rilematovir for every 10 mL of vehicle.
- Levigate the **rilematovir** powder with a small amount of the vehicle in a mortar and pestle to form a smooth paste.
- Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.
- Alternatively, use a homogenizer for a more uniform particle size distribution.
- The suspension should be prepared fresh daily and stored at 4°C. Shake well before each administration.

Quantitative Data Summary

In Vitro Efficacy

Parameter	Cell Line	Virus Strain	Value	Reference
EC50	Human Bronchial Epithelial Cells (HBECs)	RSV	1.2 nM	[1]
EC50	-	RSV	9.3 μΜ	[4]

Clinical Pharmacokinetics and Efficacy in Pediatric Patients (Hospitalized)



Parameter	Rilematovir Low Dose	Rilematovir High Dose	Placebo	Reference
Mean AUC of RSV RNA viral load through Day 5 (log10 copies·days/mL)	-1.25	-1.23	-	[2][5]
Median time to resolution of key RSV symptoms (days) - Cohort 1	6.01	5.82	7.05	[2][5]
Median time to resolution of key RSV symptoms (days) - Cohort 2	6.45	6.26	5.85	[2][5]

Clinical Efficacy in Adult Outpatients

Parameter	Rilematovir 500 mg	Rilematovir 80 mg	Placebo	Reference
Median time to undetectable viral load (days)	5.9	8.0	7.0	[6]
Median time to resolution of key RSV symptoms (days)	7.1	7.6	9.6	[6]

Safety Data (Incidence of Adverse Events)



Population	Rilematovir	Placebo	Reference
Pediatric Patients (Cohort 1)	61.9%	58.0%	[2][5]
Pediatric Patients (Cohort 2)	50.8%	47.1%	[2][5]

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol determines the concentration of **rilematovir** required to inhibit RSV-induced plaque formation in a cell monolayer.

Materials:

- HEp-2 or A549 cells
- Complete growth medium (e.g., DMEM with 10% FBS)
- RSV (e.g., A2 or Long strain)
- Rilematovir stock solution (10 mM in DMSO)
- Methylcellulose overlay medium (e.g., 2% methylcellulose in 2X MEM)
- Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
- 96-well or 24-well cell culture plates

Methodology:

 Cell Seeding: Seed HEp-2 or A549 cells in 24-well plates at a density that will result in a confluent monolayer the next day.



- Drug Dilution: Prepare serial dilutions of **rilematovir** in infection medium (e.g., DMEM with 2% FBS) to achieve the desired final concentrations. Include a vehicle control (DMSO at the highest concentration used).
- Infection: When cells are confluent, aspirate the growth medium and infect the cells with RSV at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1-2 hours at 37°C to allow for viral adsorption.
- Treatment: After the adsorption period, remove the viral inoculum and wash the cells once with PBS. Add the prepared dilutions of rilematovir or vehicle control to the respective wells.
- Overlay: Add an equal volume of methylcellulose overlay medium to each well and gently mix. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
- Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until plaques are visible.
- Staining: Aspirate the overlay medium and fix the cells with 10% formalin for 30 minutes. Remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.
- Plaque Counting: Gently wash the wells with water and allow the plates to dry. Count the number of plaques in each well.
- Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration relative to the vehicle control. Determine the EC50 value (the concentration of drug that inhibits plaque formation by 50%) by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Quantitative RT-PCR for RSV Viral Load Determination

This protocol describes the quantification of RSV RNA from nasal swabs, a common method for assessing antiviral efficacy in vivo.[2]

Materials:



- Nasal swab samples
- Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
- One-step qRT-PCR kit
- RSV-specific primers and probe (targeting a conserved region of the RSV genome, e.g., the N gene)
- RT-PCR instrument
- RSV RNA standards of known concentration

Methodology:

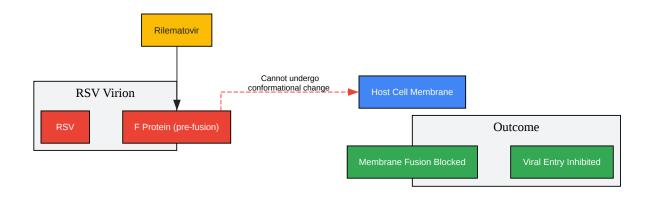
- Sample Collection: Collect nasal swabs from the mid-turbinate region.[7] Place the swab in a tube containing viral transport medium.
- RNA Extraction: Extract viral RNA from the nasal swab samples according to the manufacturer's protocol of the chosen RNA extraction kit.
- qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mix on ice. A typical reaction includes the one-step RT-PCR master mix, RSV-specific forward and reverse primers, a fluorescently labeled probe, and the extracted RNA template.
- Standard Curve: Prepare a standard curve using serial dilutions of a known concentration of RSV RNA. This will be used to quantify the absolute copy number of viral RNA in the samples.
- RT-PCR Program: Run the qRT-PCR on a real-time PCR instrument with a program that includes a reverse transcription step followed by PCR amplification cycles.
- Data Analysis: The instrument's software will generate amplification plots and calculate the
 cycle threshold (Ct) values. Use the standard curve to determine the viral RNA copy number
 in each sample. The results are typically expressed as log10 copies/mL.[7]

Mechanism of Action and Signaling Pathways



Rilematovir's mechanism of action is the direct inhibition of the RSV F protein, which is essential for viral entry into the host cell. The F protein undergoes a series of conformational changes to mediate the fusion of the viral and cellular membranes. **Rilematovir** binds to a specific site on the F protein, stabilizing it in its pre-fusion conformation and preventing these necessary changes. This effectively blocks the virus from entering the cell and initiating replication.

Diagram of Rilematovir's Mechanism of Action

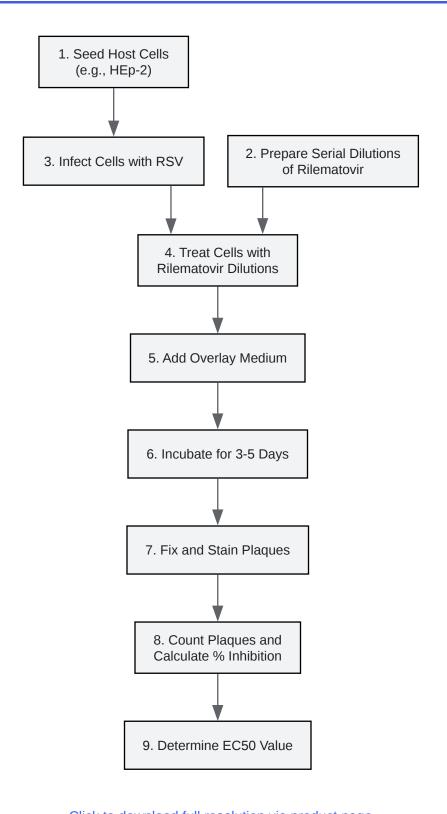


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Rilematovir binds to the RSV F protein, preventing membrane fusion and viral entry.

Experimental Workflow for In Vitro Antiviral Screening





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Workflow for determining the in vitro antiviral efficacy of **rilematovir** using a plaque reduction assay.



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